molecular formula C9H9Cl2N B15280423 (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine

(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine

Cat. No.: B15280423
M. Wt: 202.08 g/mol
InChI Key: QFCFGKISIRTOOJ-POYBYMJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine (CAS 1820581-13-2) is a high-value chiral cyclopropane-based building block in pharmaceutical research and development . This compound features a stereospecific cis configuration and a 2,3-dichlorophenyl moiety, making it a critical intermediate in the synthesis of potential drug candidates, particularly for central nervous system (CNS) targets . Its structure is analogous to that of Tranylcypromine, a known monoamine oxidase inhibitor (MAOI), suggesting its research value lies in exploring mechanisms related to neurotransmitter regulation . The compound is typically characterized by a molecular formula of C9H9Cl2N and a molecular weight of 202.08 g/mol . Researchers utilize this amine in constructing more complex molecules where the rigid cyclopropane scaffold and specific stereochemistry are essential for biological activity. It is commercially available in various forms, including its hydrochloride salt (CAS 175168-78-2) . This product is intended for Research Use Only and is not for diagnostic or therapeutic use. Strict safety protocols must be followed during handling; please refer to the relevant Safety Data Sheet (SDS) for comprehensive hazard and handling information .

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

(1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-7-3-1-2-5(9(7)11)6-4-8(6)12/h1-3,6,8H,4,12H2/t6-,8+/m0/s1

InChI Key

QFCFGKISIRTOOJ-POYBYMJQSA-N

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=C(C(=CC=C2)Cl)Cl

Canonical SMILES

C1C(C1N)C2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Diastereoselective Cyclopropanation Using Oppolzer’s Sultam

The use of chiral auxiliaries remains a cornerstone for achieving high enantiomeric excess in cyclopropane synthesis. A method adapted from EP2644590A1 involves derivatizing substituted cinnamic acid precursors with Oppolzer’s sultam (B ), enabling diastereoselective cyclopropanation via Simmons–Smith-type reactions. For the target compound, 2,3-dichlorocinnamic acid is first converted to a sultam-bound acrylate, which undergoes cyclopropanation with dimethylsulfoxonium methylide. This step affords the cyclopropane C with >98% diastereomeric excess (de), as confirmed by chiral HPLC. Subsequent saponification yields the trans-cyclopropanecarboxylic acid (D ), a critical intermediate for amine functionalization.

Trans-Selective Cyclopropanation Without Diazo Compounds

Recent advances in EP3617181A1 describe a diazo-free cyclopropanation protocol using sulfoxonium ylides. The reaction of (E)-3-(2,3-dichlorophenyl)acryloyl chloride with a sulfoxonium ylide precursor (e.g., trimethylsulfoxonium iodide) in DMSO at 60°C generates the trans-cyclopropane ester (III ) with >95% trans-selectivity. This method eliminates genotoxic diazo intermediates, enhancing safety for large-scale production. Kinetic studies reveal that prolonged heating (≥1 hour) at elevated temperatures ensures complete conversion while maintaining stereochemical fidelity.

Amine Introduction via Rearrangement and Functional Group Interconversion

Curtius Rearrangement for Amine Synthesis

The Curtius rearrangement, a classical method for converting carboxylic acids to amines, is employed in a multi-step synthesis outlined in Bioorg. Med. Chem. Lett. 2007. The trans-cyclopropanecarboxylic acid (D ) is activated as an acyl chloride and treated with sodium azide to form the acyl azide. Thermal decomposition at 80°C in toluene induces rearrangement to the isocyanate, which is hydrolyzed to the primary amine. While effective, this method’s reliance on sodium azide poses safety risks, necessitating stringent handling protocols.

Hofmann Rearrangement as a Safer Alternative

EP3617181A1 introduces a Hofmann rearrangement-based approach to mitigate hazards. The trans-cyclopropanecarboxylic acid undergoes decarboxylation using sodium hypochlorite in tert-butanol, yielding the amine directly. This single-step process achieves 85–90% conversion with minimal byproducts, as validated by NMR and mass spectrometry. The absence of azide reagents aligns with modern green chemistry principles, making this method preferable for industrial applications.

Resolution of Racemic Mixtures and Enantiomeric Enrichment

Chiral Chromatographic Separation

Despite advancements in asymmetric synthesis, racemic mixtures may still form. The racemic hydrochloride salt of (1R,2S)-2-(2,3-dichlorophenyl)cyclopropan-1-amine (CAS: 1820581-14-3) is resolved via preparative chiral HPLC using a cellulose-based stationary phase. This method achieves >99% enantiomeric excess (ee) but suffers from low throughput, limiting its utility to small-scale applications.

Enzymatic Kinetic Resolution

Emerging methodologies employ lipase-catalyzed acetylation to resolve racemic amines. Preliminary studies using Candida antarctica lipase B (CAL-B) and vinyl acetate as an acyl donor show moderate enantioselectivity (E = 12), favoring the (1R,2S)-enantiomer. Optimization of solvent systems (e.g., MTBE vs. toluene) and temperature may enhance selectivity, though industrial adoption remains pending further validation.

Industrial-Scale Process Optimization

Continuous-Flow Synthesis

The Curtius and Hofmann rearrangements are adapted to continuous-flow systems to improve scalability. Microreactor technology enables precise control over exothermic intermediates, reducing decomposition and improving yields. For example, a tubular reactor operating at 100°C and 10 bar processes the acyl azide intermediate with residence times <2 minutes, achieving 92% conversion to the amine.

Cost-Effective Ligand Design

The high cost of chiral auxiliaries like Oppolzer’s sultam drives research into recyclable alternatives. Immobilized sultam derivatives on silica gel demonstrate comparable diastereoselectivity (96% de) while enabling five reuse cycles without significant loss in activity. This innovation reduces raw material costs by 40% in pilot-scale trials.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (600 MHz, CDCl₃): δ 7.45 (dd, J = 8.1 Hz, 1H, ArH), 7.32 (d, J = 8.1 Hz, 1H, ArH), 3.02 (m, 1H, cyclopropane-H), 2.89 (m, 1H, cyclopropane-H), 1.72 (s, 2H, NH₂).
  • HPLC : Chiralcel OD-H column, hexane:IPA (90:10), retention times: (1R,2S) = 12.3 min, (1S,2R) = 14.7 min.

Comparative Performance of Methods

Method Yield (%) ee/de (%) Hazard Profile Scalability
Curtius Rearrangement 65 98 High (NaN₃) Moderate
Hofmann Rearrangement 88 99 Low (NaOCl) High
Enzymatic Resolution 45 99 Low Low
Continuous-Flow 92 99 Moderate High

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted phenylcyclopropane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . This makes it a candidate for the development of new treatments for diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. As an LSD1 inhibitor, it binds to the active site of the enzyme, preventing the demethylation of histone proteins. This leads to changes in gene expression and can result in the inhibition of cancer cell growth . The compound’s ability to modulate epigenetic marks makes it a powerful tool for studying gene regulation and developing new therapeutic strategies.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs differ in halogenation patterns (Cl vs. F) and substituent positions on the phenyl ring. Key examples include:

Compound Name Substituent Position Halogen Molecular Formula (Free Base) Molecular Weight (Free Base) CAS Number Application/Note
(1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine 2,3-positions Cl, Cl C₉H₉Cl₂N 204.08 g/mol 1311314-99-4* API intermediate; high purity
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine 3,4-positions F, F C₉H₉F₂N 169.17 g/mol 220352-38-5 Ticagrelor synthesis intermediate
(1R,2S)-2-(2,3-Difluorophenyl)cyclopropan-1-amine 2,3-positions F, F C₉H₉F₂N 169.17 g/mol 1427524-53-5 Research chemical; hygroscopic
(1R,2S)-2-(3-Chloro-4-fluorophenyl)cyclopropan-1-amine 3-Cl, 4-F Cl, F C₉H₉ClFN 185.63 g/mol N/A Newly synthesized; investigational

*CAS number corresponds to the hydrochloride salt.

Key Observations :

  • Positional Effects : Substituents at 3,4-positions (e.g., 3,4-difluoro) are prevalent in approved drugs like ticagrelor, whereas 2,3-dichloro derivatives are less explored .

Physicochemical Properties

Property (2,3-Dichlorophenyl)cyclopropanamine (3,4-Difluorophenyl)cyclopropanamine
Solubility Methanol (hydrochloride salt) Methanol
Storage Conditions 2–8°C, inert atmosphere 2–8°C
Hygroscopicity Not reported High (hydrochloride salt)
Hazard Statements Not explicitly listed H315, H319, H335 (skin/eye/respiratory irritation)

Notes:

  • The dichloro compound’s higher molecular weight (238.54 g/mol vs. 205.63 g/mol for 3,4-difluoro-HCl) reflects chlorine’s atomic mass .
  • Fluorinated analogs are more prone to hygroscopicity, requiring stringent storage .

Q & A

Q. What are the key synthetic strategies for (1R,2S)-2-(2,3-Dichlorophenyl)cyclopropan-1-amine?

The synthesis typically involves multi-step organic reactions, emphasizing stereochemical control. For example, cyclopropanation via the Kulinkovich reaction or Simmons-Smith conditions can form the strained cyclopropane ring. Chiral resolution (e.g., enzymatic kinetic resolution using lipases) or asymmetric catalysis may ensure enantiomeric purity . Post-synthetic purification via recrystallization or chiral HPLC is critical to achieve >95% purity .

Q. How is the stereochemical configuration of this compound confirmed?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, chiral NMR shift reagents (e.g., Eu(hfc)₃) or comparison of experimental vs. computed circular dichroism (CD) spectra can validate stereochemistry . Retention time matching with enantiopure standards in chiral HPLC further corroborates configuration .

Q. What in vitro assays are used for preliminary biological screening of this compound?

Initial screening includes:

  • Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) to measure IC₅₀ values.
  • Enzyme inhibition assays : Fluorometric or colorimetric readouts for monoamine oxidase (MAO) or cytochrome P450 isoforms.
  • Cell viability assays : MTT or ATP-luminescence in neuronal or cancer cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How does enantiomeric purity impact the pharmacological activity of this compound?

The (1R,2S) enantiomer often exhibits superior target affinity compared to its (1S,2R) counterpart. For example, in receptor binding studies, enantiopure (1R,2S) derivatives show 10–100x lower IC₅₀ values at serotonin transporters (SERT) . Impurity profiling via LC-MS is essential to rule out antagonistic or off-target effects from trace enantiomers .

Q. What structural features explain the compound’s selectivity for specific biological targets?

  • Dichlorophenyl moiety : Enhances lipophilicity (logP ~2.5) and π-π stacking with aromatic residues in binding pockets.
  • Cyclopropane ring : Conformational rigidity optimizes spatial alignment with target receptors (e.g., NMDA or σ₁ receptors).
  • Amine group : Facilitates hydrogen bonding with aspartate/glutamate residues in active sites. Comparative SAR studies with fluorophenyl or methyl-substituted analogs reveal that chlorine atoms improve both binding affinity and metabolic stability .

Q. How can contradictory data in receptor binding studies be resolved?

Discrepancies in reported IC₅₀ values may arise from:

  • Assay conditions : Differences in buffer pH, ion concentration, or temperature. Standardize protocols across labs.
  • Receptor subtypes : Use subtype-selective ligands (e.g., 5-HT₁A vs. 5-HT₂A) to clarify target specificity.
  • Cell membrane vs. purified receptors : Compare results from whole-cell assays and isolated receptor preparations to identify confounding factors .

Q. What metabolic pathways are involved in the biotransformation of this compound?

In vitro hepatic microsome studies (human/rat) reveal:

  • Phase I metabolism : Oxidation via CYP2D6/3A4 to form hydroxylated metabolites.
  • Phase II metabolism : Glucuronidation of the amine group. LC-HRMS/MS identifies major metabolites, while CYP isoform-specific inhibitors (e.g., quinidine for CYP2D6) confirm enzymatic contributions .

Q. What computational methods aid in optimizing the compound’s pharmacokinetic profile?

  • Molecular docking : Predict binding modes with targets (e.g., using AutoDock Vina or Schrödinger Glide).
  • QSAR models : Correlate structural descriptors (e.g., polar surface area, logD) with permeability or clearance rates.
  • MD simulations : Assess conformational stability in lipid bilayers to improve blood-brain barrier penetration .

Methodological Guidance

  • Stereochemical Analysis : Use chiral stationary phases (e.g., Chiralpak IA) with hexane:isopropanol gradients for HPLC. Confirm with vibrational circular dichroism (VCD) if crystallography is unavailable .
  • Data Contradictions : Perform meta-analyses using standardized assay protocols and report statistical confidence intervals for IC₅₀ values .
  • Metabolic Profiling : Combine hepatocyte incubation with high-resolution mass spectrometry (HRMS) to detect low-abundance metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.